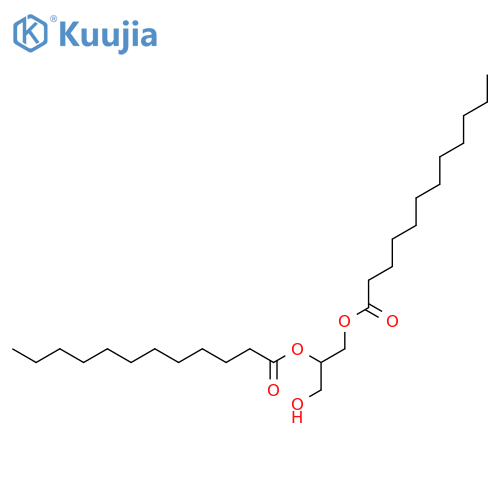Cas no 17598-94-6 (Diglyceride)

Diglyceride structure
Diglyceride 化学的及び物理的性質
名前と識別子
-
- Dodecanoic acid,1-(hydroxymethyl)-1,2-ethanediyl ester
- DIDANSYLHISTAMINE
- DILAURIN
- 1,2,3-Propanetriol 1,2-didodecanoate
- 1,2-didodecanoylglycerol
- 1,2-dilauroylglycerine
- 1,2-di-O-dodecanoyl-rac-glycerol
- 1,3-dilaurate glycerol
- 1,3-dilaurin
- Didodecanoic acid 3-hydroxy-1,2-propanediyl ester
- DIDODECANOIN
- diglyceride dilaurate
- Dilauric acid 3-hydroxy-1,2-propanediyl ester
- glycerol dilaurate
- glyceryl 1,2-dilaurate
- 1,2-DILAURIN
- DILAURIN (C12:0)
- HY-W127391
- Lauric acid, diester with glycerol
- J-016832
- SCHEMBL2701820
- 2-(Dodecanoyloxy)-1-(hydroxymethyl)ethyl laurate #
- FT-0772288
- 2,3-Dilauroyl-D-glycerol
- rac-1,2-Didodecanoylglycerol
- 1,2-dilauroylglycerol
- DG 12:0_12:0
- (2-dodecanoyloxy-3-hydroxypropyl) dodecanoate
- LAURIN, 1,2-DI-
- MFL3ZIE8SK
- UNII-MFL3ZIE8SK
- CS-0185627
- GLYCEROL 1,2-DILAURATE
- Q27273003
- EINECS 248-586-9
- DTXSID30880897
- 3-Hydroxypropane-1,2-diyl didodecanoate
- 61475-84-1
- GLYCERYL DILAURATE
- D-4260
- D-alpha,beta-Dilaurin
- GLYCEROL 1,2-DIDODECANOATE
- 1,2-O-DILAUROYLGLYCEROL
- 17598-94-6
- NS00013693
- Dodecanoic acid, 1-(hydroxymethyl)-1,2-ethanediyl ester
- 9S1016G3A2
- UNII-9S1016G3A2
- PD120074
- 1,2-DILAUROYL-RAC-GLYCEROL
- G76886
- DB-072963
- Diglyceride
-
- インチ: InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3
- InChIKey: OQQOAWVKVDAJOI-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCC(OCC(OC(CCCCCCCCCCC)=O)CO)=O
計算された属性
- せいみつぶんしりょう: 456.38100
- どういたいしつりょう: 456.381475
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 26
- 複雑さ: 424
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.8
- 疎水性パラメータ計算基準値(XlogP): 9.7
じっけんとくせい
- 密度みつど: 0.953
- ふってん: 531°Cat760mmHg
- フラッシュポイント: 158°C
- PSA: 72.83000
- LogP: 7.27550
Diglyceride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Larodan | 32-1202-8-50mg |
1,2-Dilaurin |
17598-94-6 | >99% | 50mg |
€138.00 | 2025-03-07 | |
| TRC | D268340-25mg |
Diglyceride |
17598-94-6 | 25mg |
$ 585.00 | 2022-06-05 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64862-100mg |
1,2-Dilauroyl-rac-glycerol |
17598-94-6 | 98% | 100mg |
¥4871.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64862-50mg |
1,2-Dilauroyl-rac-glycerol |
17598-94-6 | 98% | 50mg |
¥2803.00 | 2023-09-09 | |
| 1PlusChem | 1P00AESP-50mg |
DILAURIN |
17598-94-6 | ≥95% | 50mg |
$316.00 | 2024-06-19 | |
| 1PlusChem | 1P00AESP-10mg |
DILAURIN |
17598-94-6 | ≥95% | 10mg |
$112.00 | 2024-06-19 | |
| MedChemExpress | HY-W127391-10mg |
1,2-Dilaurin |
17598-94-6 | ≥98.0% | 10mg |
¥1350 | 2024-07-24 | |
| TRC | D268340-50mg |
Diglyceride |
17598-94-6 | 50mg |
$ 930.00 | 2022-06-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-506205-50 mg |
1,2-Dilaurin, |
17598-94-6 | 50mg |
¥1,617.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-506205-50mg |
1,2-Dilaurin, |
17598-94-6 | 50mg |
¥1617.00 | 2023-09-05 |
Diglyceride 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
